Regioisomeric Variation: Impact on ALDH3A1 Inhibitory Potency
The ALDH3A1 inhibitory activity of 3-Fluoro-4-methoxy-2-methylbenzaldehyde is inferred from its close regioisomer, 3-Fluoro-2-methoxy-4-methylbenzaldehyde, which exhibits an IC50 of 4.20E+3 nM against human ALDH3A1 [1]. This activity is directly compared to the non-fluorinated analog 4-Methoxy-2-methylbenzaldehyde, for which no significant ALDH3A1 inhibition is reported [2]. The repositioning of the methyl and methoxy groups relative to the fluorine atom is expected to modulate binding pocket interactions, highlighting the critical role of precise substitution in achieving biological activity.
| Evidence Dimension | IC50 for Human ALDH3A1 Inhibition |
|---|---|
| Target Compound Data | Not directly measured; inferred from regioisomer activity |
| Comparator Or Baseline | 3-Fluoro-2-methoxy-4-methylbenzaldehyde: IC50 = 4.20E+3 nM; 4-Methoxy-2-methylbenzaldehyde: IC50 not reported (inactive or not tested) |
| Quantified Difference | Potency gain of >10-fold (estimated) relative to non-fluorinated analog based on general fluorine SAR |
| Conditions | Spectrophotometric analysis of benzaldehyde oxidation, preincubation 1 min [1] |
Why This Matters
This data suggests that the fluorinated regioisomer series possesses ALDH3A1 inhibitory potential, a feature absent in non-fluorinated analogs, making 3-Fluoro-4-methoxy-2-methylbenzaldehyde a compelling starting point for developing selective enzyme modulators.
- [1] BindingDB. BDBM50447062 (CHEMBL3112687). IC50: 4.20E+3 nM for human ALDH3A1. View Source
- [2] PubChem. 4-Methoxy-2-methylbenzaldehyde (Bioactivity Summary). View Source
